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A Comparative Guide for Researchers and Drug Development Professionals

The landscape of neuroprotective agents for acute ischemic stroke is evolving, with a
significant focus on inhibiting the postsynaptic density protein 95 (PSD-95). This protein is a
key scaffolding molecule in the postsynaptic density of excitatory synapses and plays a crucial
role in mediating excitotoxicity, a primary mechanism of neuronal death following ischemic
events. Two prominent drug candidates targeting PSD-95 are Nerinetide (NA-1) and AVLX-
144. This guide provides a detailed, head-to-head comparison of their mechanisms of action,
preclinical and clinical data, and key characteristics to inform ongoing research and
development in the field.

At a Glance: Key Differences
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Feature Nerinetide AVLX-144

Eicosapeptide (20 amino o o
Structure ) Dimeric peptide-like molecule
acids)

_ Simultaneously binds to the
o ) Binds to the second PDZ ) )
Binding Mechanism ) first and second PDZ domains
domain of PSD-95

of PSD-95
Affinity for PSD-95 High Exceptionally high
Clinical Development Stage Phase 3 Completed Phase 1

Designed for improved
. ) Degraded by plasmin, stability; a second-generation
Interaction with Alteplase ) i ) )
reducing efficacy tPA-resistant version (AVLX-

147) is in development.

Mechanism of Action and Signaling Pathway

Both Nerinetide and AVLX-144 are designed to disrupt the excitotoxic signaling cascade
mediated by the N-methyl-D-aspartate receptor (NMDAR) by targeting its interaction with PSD-
95. In ischemic conditions, excessive glutamate release leads to overactivation of NMDARS.
PSD-95 acts as a scaffold, linking the GIuN2B subunit of the NMDAR to neuronal nitric oxide
synthase (nNNOS). This proximity facilitates a massive influx of calcium, leading to the
production of neurotoxic nitric oxide (NO) and subsequent neuronal death.

Nerinetide, a 20-amino acid peptide, interferes with the coupling of the ternary complex formed
by PSD-95, the GIuN2B subunit of the NMDAR, and nNOS. By binding to PSD-95, Nerinetide
uncouples the NMDAR from this downstream neurotoxic pathway.

AVLX-144 is a dimeric ligand designed to simultaneously bind to two PDZ domains of PSD-95.
This bivalent binding is intended to provide exceptionally high affinity and stability, leading to
enhanced neuroprotective properties.
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Caption: Signaling pathway of PSD-95 mediated excitotoxicity and points of intervention for
Nerinetide and AVLX-144.

Preclinical Data Summary
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Parameter

Nerinetide

AVLX-144

Animal Models

Rodents (rats, mice), Non-

human primates (macaques)

Rodents (mice, rats)

Ischemia Models

Transient Middle Cerebral
Artery Occlusion (tMCAO),
Permanent Middle Cerebral
Artery Occlusion (pMCAO),
Pial Vessel Occlusion (PVO)

Ischemic stroke models

Reported Efficacy

Significant reduction in infarct
volume (ranging from ~25% to
over 50% depending on the
study and model) and
improved neurological

outcomes.

Demonstrated neuroprotection
and improved neuromuscular
function. In a direct
comparison, showed similar
efficacy to Nerinetide at 9

nmol/g in reducing infarct size.

Safety Profile

Generally well-tolerated in
preclinical models. However, at
a high dose (30 nmol/g) in one
study, it produced acute

toxicity in mice.

Well-tolerated. At a high dose
(30 nmol/g) where Nerinetide
was toxic, AVLX-144 was not
neuroprotective but did not
cause significant adverse

effects.

Experimental Protocols: Preclinical Stroke Models

The primary preclinical model used to evaluate both Nerinetide and AVLX-144 is the transient

Middle Cerebral Artery Occlusion (tMCAQO) model in rodents.

General tMCAOQ Protocol:

e Animal Preparation: Male animals (e.g., C57BL/6 mice or Sprague-Dawley rats) are

anesthetized. Body temperature is maintained at 36.5-37.0°C.

o Surgical Procedure: A filament is inserted into the external carotid artery and advanced to the

internal carotid artery to occlude the origin of the middle cerebral artery (MCA).
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 Ischemia Duration: The filament is left in place for a defined period, typically ranging from 30
to 90 minutes, to induce ischemia.

e Reperfusion: The filament is withdrawn to allow for the restoration of blood flow to the MCA
territory.

» Drug Administration: The investigational drug (Nerinetide or AVLX-144) or a vehicle control
is administered, often intravenously, at a specific time point relative to the onset of ischemia
or reperfusion.

o Outcome Assessment: At a predetermined time after reperfusion (e.g., 24 hours), animals
are assessed for neurological deficits using standardized scoring systems. Brains are then
harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to
measure the infarct volume.

Animal Anesthesia
& Preparation

Middle Cerebral Artery Ischemic Perios
Occlusion (MCAO) (30-90 min)

Click to download full resolution via product page

Caption: Generalized experimental workflow for preclinical evaluation in a tMCAO stroke
model.

Clinical Trial Data
Nerinetide

Nerinetide has undergone extensive clinical investigation, including multiple Phase 3 trials.
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Trial Phase

Key Findings

ENACT 2

Demonstrated safety and
efficacy in reducing infarct
volume in patients
experiencing iatrogenic stroke
after endovascular aneurysm

repair.

ESCAPE-NA1 3

Overall, the trial did not meet
its primary endpoint of
improved functional outcome
(mRS 0-2 at 90 days) in
patients undergoing
endovascular thrombectomy.
However, a pre-specified
subgroup analysis revealed a
significant benefit for patients
who did not receive alteplase,
with improved functional
outcomes, reduced mortality,
and smaller infarct volumes.
Pharmacokinetic data showed
that alteplase administration
significantly reduced plasma
concentrations of Nerinetide.

FRONTIER 3

Investigated pre-hospital
administration of Nerinetide by
paramedics. Showed a large
treatment effect when
administered within 60 minutes

of symptom onset.

ESCAPE-NEXT 3

This trial yielded neutral
results, failing to show
superiority over placebo in

improving stroke outcomes.
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Pharmacokinetics of Nerinetide: Nerinetide has a very short half-life, with a t-max of
approximately 10 minutes and a half-life of less than 10 minutes after intravenous injection. The
drug is typically cleared from the blood within 60-120 minutes.

AVLX-144

AVLX-144 has successfully completed a Phase 1 clinical trial and is positioned to enter Phase
2.

Trial Phase Key Findings

A single ascending dose study
in healthy volunteers. The drug
was found to be well-tolerated
with no noteworthy safety
Phase 1 1 )
issues. The study also
provided pharmacokinetic data
to determine the

recommended Phase 2 dose.

Phase 1 Trial Protocol for AVLX-144: The Phase 1 study was a randomized, double-blind,
placebo-controlled, single ascending dose trial in healthy volunteers. The primary objectives
were to assess the safety, tolerability, and pharmacokinetics of intravenously administered
AVLX-144.

Head-to-Head Considerations and Future Outlook

While a direct head-to-head Phase 3 clinical trial has not been conducted, the available data

allows for a comparative assessment.

» Efficacy and the Alteplase Interaction: Nerinetide's efficacy is significantly hampered by co-
administration with alteplase, a standard-of-care thrombolytic for many ischemic stroke
patients. This presents a major clinical challenge. AVLX-144's developer, Avilex Pharma, is
also developing a second-generation, tPA-resistant PSD-95 inhibitor, AVLX-147, which could
offer a significant advantage.
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o Safety Profile: Preclinical data suggests AVLX-144 may have a superior safety profile at
higher doses compared to Nerinetide. The successful completion of the Phase 1 trial for
AVLX-144 with no significant safety concerns is a positive indicator.

e Binding and Stability: The dimeric nature of AVLX-144, allowing for bivalent binding to PSD-
95, is designed to confer higher affinity and stability. This could translate to a more sustained
and potent neuroprotective effect compared to the monomeric Nerinetide.

In conclusion, both Nerinetide and AVLX-144 represent promising therapeutic strategies for
acute ischemic stroke by targeting the PSD-95-mediated excitotoxicity pathway. Nerinetide
has a more extensive clinical trial history, which has revealed both its potential efficacy in a
specific patient population and a significant limitation due to its interaction with alteplase. AVLX-
144, while at an earlier stage of clinical development, possesses a potentially advantageous
molecular design that may lead to improved stability, affinity, and safety. The progression of
AVLX-144 into Phase 2 trials will be critical in determining if its preclinical promise translates
into clinical benefit and how it may overcome the challenges faced by Nerinetide.

 To cite this document: BenchChem. [Head-to-Head Comparison: Nerinetide and AVLX-144 in
Ischemic Stroke]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b612301#head-to-head-comparison-of-nerinetide-and-
avix-144]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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